molecular formula C6H15Cl2N3 B13455016 Piperidine-3-carboximidamide dihydrochloride CAS No. 1172535-13-5

Piperidine-3-carboximidamide dihydrochloride

Katalognummer: B13455016
CAS-Nummer: 1172535-13-5
Molekulargewicht: 200.11 g/mol
InChI-Schlüssel: CTJNAOPXEJHCKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine-3-carboximidamide dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is known for its diverse applications in medicinal chemistry, particularly in the synthesis of various pharmaceuticals and biologically active molecules.

Analyse Chemischer Reaktionen

Types of Reactions: Piperidine-3-carboximidamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperidine-3-carboxylic acid derivatives, while reduction reactions may produce piperidine-3-carboximidamide derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of piperidine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as cathepsin K by forming hydrogen bonds and hydrophobic interactions with key active-site residues . This inhibition leads to the modulation of various biological processes, including bone resorption and cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to piperidine-3-carboximidamide dihydrochloride include piperine-carboximidamide hybrids, pyridine-2,6-bis(carboximidamide) dihydrochloride, and other piperidine derivatives .

Uniqueness: this compound is unique due to its specific structural features and its ability to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in different scientific fields make it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

1172535-13-5

Molekularformel

C6H15Cl2N3

Molekulargewicht

200.11 g/mol

IUPAC-Name

piperidine-3-carboximidamide;dihydrochloride

InChI

InChI=1S/C6H13N3.2ClH/c7-6(8)5-2-1-3-9-4-5;;/h5,9H,1-4H2,(H3,7,8);2*1H

InChI-Schlüssel

CTJNAOPXEJHCKQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)C(=N)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.